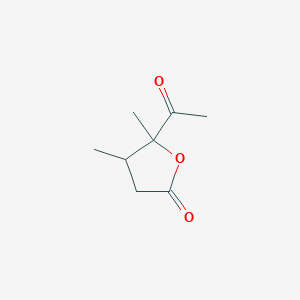
Oxetane, 2,2,3,4,4-pentafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 2,2,3,4,4-pentafluoro- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of oxetane, which is a cyclic ether with a four-membered ring. The addition of fluorine atoms to the oxetane ring in 2,2,3,4,4-pentafluoro-oxetane creates a highly fluorinated compound with a range of interesting properties.
Wirkmechanismus
The mechanism of action of 2,2,3,4,4-pentafluoro-oxetane is not well understood. However, it is believed that the highly fluorinated nature of this compound contributes to its unique properties and potential applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,2,3,4,4-pentafluoro-oxetane. However, studies have shown that this compound is relatively non-toxic and does not have significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One significant advantage of 2,2,3,4,4-pentafluoro-oxetane for lab experiments is its unique properties, which make it an excellent candidate for the synthesis of fluorinated polymers. However, the complex synthesis process and high cost of this compound may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research involving 2,2,3,4,4-pentafluoro-oxetane. One significant area of research involves the development of new methods for synthesizing this compound more efficiently and cost-effectively. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including materials science and biomedical research. Finally, there is a need for more research on the biochemical and physiological effects of 2,2,3,4,4-pentafluoro-oxetane to ensure its safe use in various research applications.
Synthesemethoden
The synthesis of 2,2,3,4,4-pentafluoro-oxetane is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of hexafluoropropylene oxide with ethylene oxide in the presence of a catalyst. This reaction produces a mixture of products, including 2,2,3,4,4-pentafluoro-oxetane, which can be isolated and purified using various techniques.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,4-pentafluoro-oxetane has been studied extensively in scientific research due to its unique properties and potential applications. One significant area of research involves the use of this compound as a monomer in the synthesis of fluorinated polymers. These polymers have a range of interesting properties, including high thermal stability, chemical resistance, and low surface energy.
Eigenschaften
CAS-Nummer |
144109-03-5 |
|---|---|
Produktname |
Oxetane, 2,2,3,4,4-pentafluoro- |
Molekularformel |
C3HF5O |
Molekulargewicht |
148.03 g/mol |
IUPAC-Name |
2,2,3,4,4-pentafluorooxetane |
InChI |
InChI=1S/C3HF5O/c4-1-2(5,6)9-3(1,7)8/h1H |
InChI-Schlüssel |
IELDRGPCKXVHLW-UHFFFAOYSA-N |
SMILES |
C1(C(OC1(F)F)(F)F)F |
Kanonische SMILES |
C1(C(OC1(F)F)(F)F)F |
Andere CAS-Nummern |
144109-03-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)
![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)
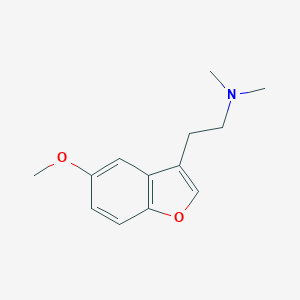
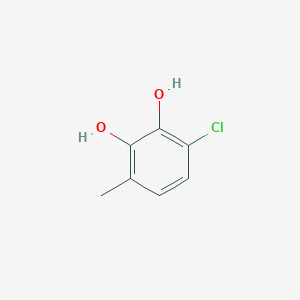
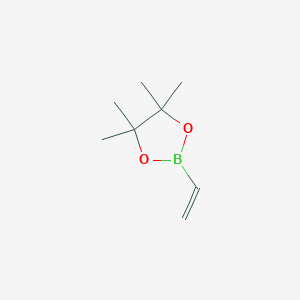
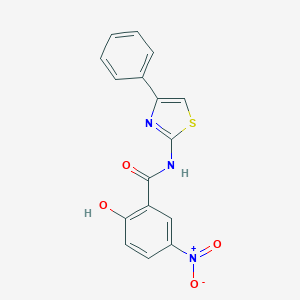
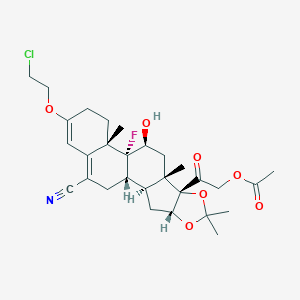
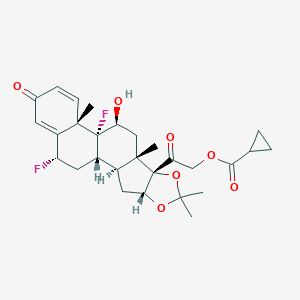
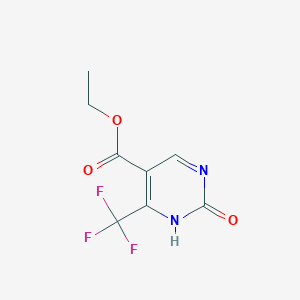
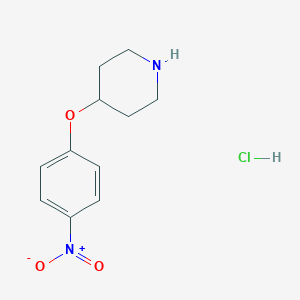
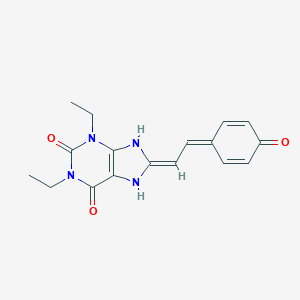
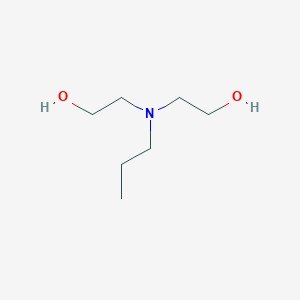
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
